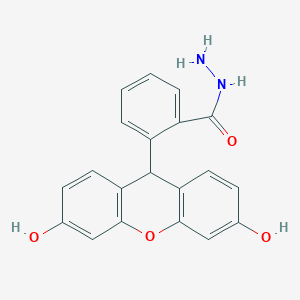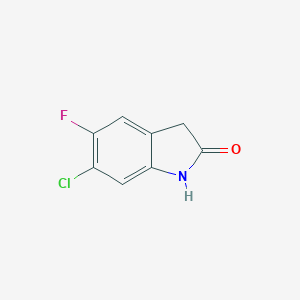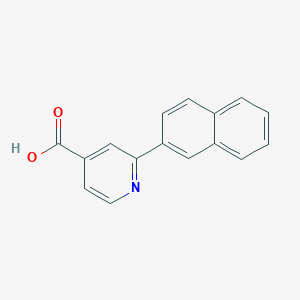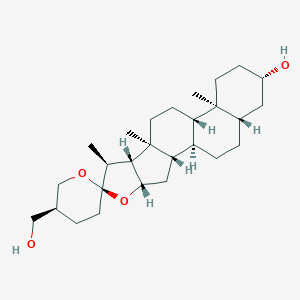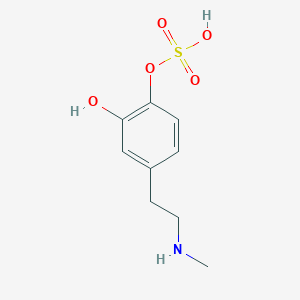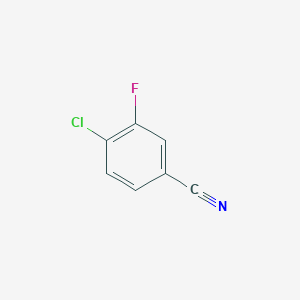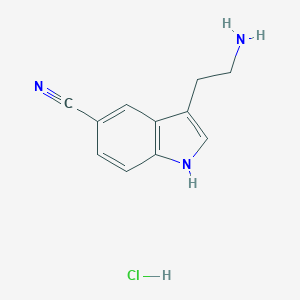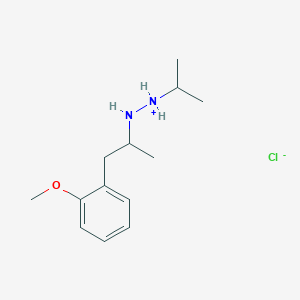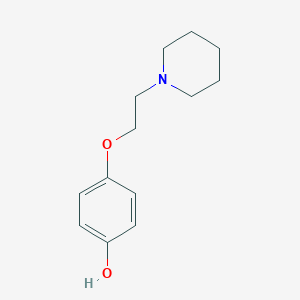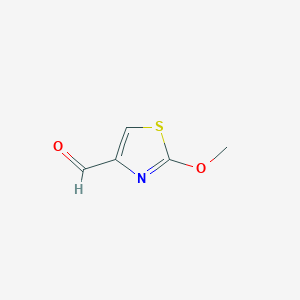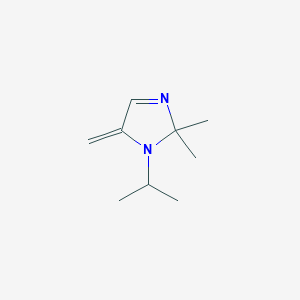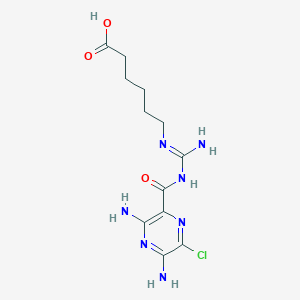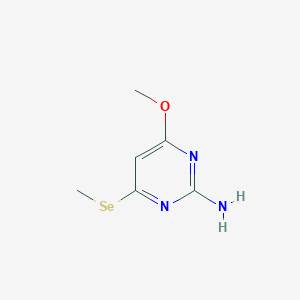
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a pyrimidine derivative that contains a methylselanyl group, which is believed to be responsible for its unique properties.
Applications De Recherche Scientifique
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been studied for its potential use in a wide range of scientific applications. One of the most promising areas of research is in the field of cancer treatment. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have potent anticancer activity in vitro, and several studies have demonstrated its ability to inhibit the growth of cancer cells. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Mécanisme D'action
The exact mechanism of action of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is not fully understood, but it is believed to work by inhibiting key enzymes involved in cell growth and proliferation. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to inhibit the activity of thymidylate synthase, which is an essential enzyme for DNA synthesis. This inhibition leads to a decrease in DNA synthesis and cell growth, which may explain its anticancer activity.
Effets Biochimiques Et Physiologiques
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to have anti-inflammatory and antioxidant properties. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has also been shown to modulate the immune system, which may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is its potent anticancer activity. 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine has been shown to be effective against a wide range of cancer cell lines, and its mechanism of action is well understood. However, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine also has some limitations for lab experiments. For example, it is relatively unstable and can degrade over time, which may affect its activity. Additionally, 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine. One area of interest is in the development of new anticancer drugs based on the structure of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine. Researchers are also investigating the use of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in combination with other drugs to enhance its anticancer activity. Additionally, there is interest in exploring the potential use of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in the treatment of viral infections and autoimmune diseases. Finally, researchers are studying the mechanism of action of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine in more detail to gain a better understanding of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine involves the reaction of 2-amino-4-methoxypyrimidine with dimethyl diselenide in the presence of a catalyst. This reaction results in the formation of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine, which can be purified using standard laboratory techniques. The synthesis of 4-Methoxy-6-(methylselanyl)pyrimidin-2-amine is relatively straightforward and can be carried out using readily available reagents.
Propriétés
Numéro CAS |
100559-66-8 |
|---|---|
Nom du produit |
4-Methoxy-6-(methylselanyl)pyrimidin-2-amine |
Formule moléculaire |
C6H9N3OSe |
Poids moléculaire |
218.13 g/mol |
Nom IUPAC |
4-methoxy-6-methylselanylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3OSe/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) |
Clé InChI |
WUSZPANUYKWOMZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)N)[Se]C |
SMILES canonique |
COC1=CC(=NC(=N1)N)[Se]C |
Synonymes |
2-Pyrimidinamine, 4-methoxy-6-(methylseleno)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)
